molecular formula C6H3ClIN3 B6326682 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-93-7

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6326682
CAS No.: 1030626-93-7
M. Wt: 279.46 g/mol
InChI Key: BPGWWRPPLVFBGK-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution reactions. The presence of chlorine and iodine atoms makes it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles . Common reagents used in these reactions include sodium azide, potassium cyanide, and various amines . The major products formed from these reactions depend on the nature of the nucleophile used.

Properties

IUPAC Name

5-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGWWRPPLVFBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C(=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252140
Record name 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030626-93-7
Record name 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030626-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(E)-N-(6-chloro-3-iodopyridin-2-yl)-N′-hydroxyformimidamide (6.0 g, 0.02 mol) is treated with polyphosphoric acid (40 g) at 80° C. for 4 h with stirring. The reaction mixture is diluted with cold water (100 mL), and then neutralized with 10 N aq. sodium hydroxide solution to pH 8. The aqueous solution is extracted with dichloromethane (100 mL×3). The combined organic extracts are washed with saturated aq. sodium bicarbonate solution (50 mL), brine (30 mL×3), dried over sodium sulfate, filtered, and filtrate concentrated to afford 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (5.6 g, 94%) as an off-white solid. LCMS Purity: 95% by UV 254 nm detection; LCMS-ESI (m/z): calcd for C6H3ClIN3, 278.9; [M+H]+ found, 279.9. 1H NMR (300 MHz, DMSO-d6) δ 8.63 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.29 (d, J=7.8 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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